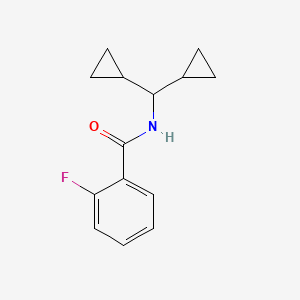
N-(dicyclopropylmethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)-2-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a fluorine atom at the 2-position and a dicyclopropylmethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with dicyclopropylmethylamine. The process begins with the activation of 2-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with dicyclopropylmethylamine to form the desired benzamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, or distillation would be utilized to obtain the compound in high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
N-(dicyclopropylmethyl)-2-fluorobenzamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(dicyclopropylmethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and dicyclopropylmethyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal applications, the compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(dicyclopropylmethyl)-2-fluorobenzamide can be compared with other benzamide derivatives and fluorinated compounds. Similar compounds include:
N-(cyclopropylmethyl)-2-fluorobenzamide: Lacks the additional cyclopropyl group, resulting in different steric and electronic properties.
N-(dicyclopropylmethyl)-4-fluorobenzamide: The fluorine atom is positioned at the 4-position, altering its reactivity and interaction with molecular targets.
N-(dicyclopropylmethyl)-2-chlorobenzamide: Substitutes the fluorine atom with chlorine, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H16FNO |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
N-(dicyclopropylmethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)14(17)16-13(9-5-6-9)10-7-8-10/h1-4,9-10,13H,5-8H2,(H,16,17) |
InChI-Schlüssel |
UXOGAPOKBBFHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)NC(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


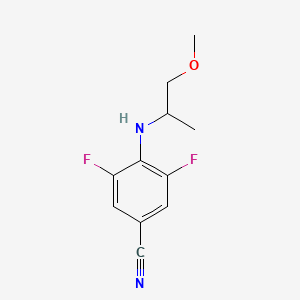
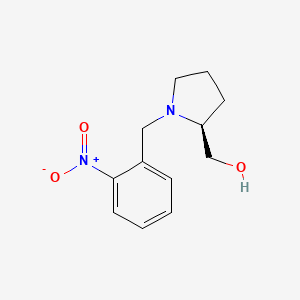
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)

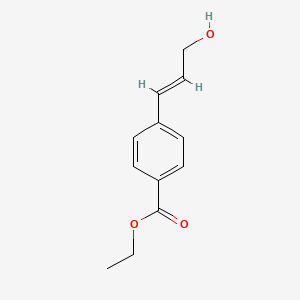
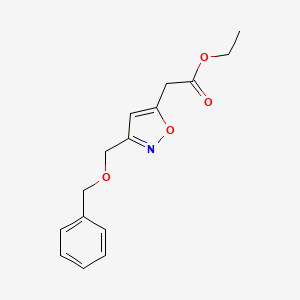


![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
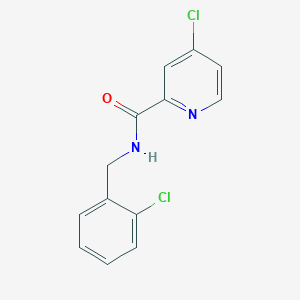
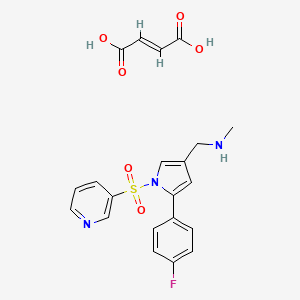
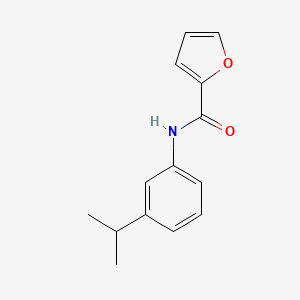
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)

